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Abstract

Glycoprotein 130 (gp130, also known as IL6ST or CD130) is a ubiquitously expressed
transmembrane protein that serves as the common signal transducing receptor subunit for the
interleukin-6 (IL-6) family of cytokines.[1][2][3] This family, which includes IL-6, IL-11, leukemia
inhibitory factor (LIF), and oncostatin M (OSM), is involved in a vast array of biological
processes, including immune responses, hematopoiesis, inflammation, and embryonic
development.[4][5] The modular architecture of gp130, comprising distinct extracellular,
transmembrane, and intracellular domains, is fundamental to its ability to recognize diverse
cytokines and initiate multiple downstream signaling cascades. Dysregulation of gp130-
mediated signaling is implicated in numerous diseases, such as inflammatory conditions and
cancer, making it a critical target for therapeutic development.[4][6] This guide provides a
detailed examination of the structural domains of the gp130 receptor, the signaling pathways
they govern, and the experimental methodologies used for their characterization.

Structural Domains of gp130

The gp130 protein is a type | transmembrane receptor with a multi-domain architecture crucial
for its function. It consists of an N-terminal extracellular region, a single-pass transmembrane
helix, and a C-terminal intracellular region that lacks intrinsic kinase activity.[1][7]

Extracellular Domain (ECD)
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The ectodomain of gp130 is responsible for cytokine interaction and the assembly of the
signaling complex.[4][8] It is composed of six distinct domains, designated D1 through D6,
which form an elongated, C-shaped structure.[4][9]

D1 (Immunoglobulin-like Domain): The N-terminal domain (D1) is an Ig-like domain.[4][8][10]
This domain is critical for forming higher-order receptor complexes. For cytokines like IL-6
and IL-11, the D1 domain mediates the dimerization of two cytokine-receptor sub-
complexes, a crucial step for signal initiation.[10][11]

D2-D3 (Cytokine Homology Region - CHR): This two-domain module constitutes the primary
cytokine-binding region.[4][8][12] The CHR features a characteristic fold of the cytokine
receptor superfamily, including a conserved WSXWS motif in the D3 domain that is essential
for correct protein folding and ligand binding.[1][2] The interface between D2 and D3 forms a
specific pocket that recognizes and binds to the "site II" epitope on the cytokine.[12]

D4-D6 (Fibronectin Type llI-like Domains): The three membrane-proximal domains are FNIII-

like domains.[4][7][10] These domains act as a rigid stalk, connecting the cytokine-binding
module to the cell membrane. Mutagenesis studies have confirmed that these domains are
essential for signal transduction.[4] They create a specific angle, positioning the
transmembrane and intracellular domains of the dimerized receptors in close proximity,
which is a prerequisite for the activation of associated Janus kinases (JAKS).[4][8][9][13]

Transmembrane Domain (TMD)

The transmembrane domain is a single alpha-helical segment that anchors the gp130 receptor
in the cell membrane.[7] Beyond its structural role, the TMD is necessary for efficient signal
transduction and influences the interaction with specific members of the Janus kinase family.
[14]

Intracellular Domain (ICD)

The cytoplasmic domain of gp130 lacks enzymatic activity but is rich in motifs that serve as
docking sites for intracellular signaling proteins.[1][15]

o Box1/Box2 Motifs: Located in the membrane-proximal region of the ICD, these conserved
proline-rich motifs are essential for the constitutive association with Janus kinases (JAK1,
JAK2, and Tyk2).[16][17]

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.protocols.io/view/isothermal-titration-calorimetry-to-determine-the-81wgbr8bolpk/v1
https://www.rcsb.org/structure/3L5J
https://www.protocols.io/view/isothermal-titration-calorimetry-to-determine-the-81wgbr8bolpk/v1
https://med.emory.edu/departments/pharmacology-chemical-biology/labs/hall/_documents/publications/Hall_Co-IP_chapter.pdf
https://www.protocols.io/view/isothermal-titration-calorimetry-to-determine-the-81wgbr8bolpk/v1
https://www.rcsb.org/structure/3L5J
https://www.bosterbio.com/stat3-luciferase-reporter-hek293-cell-line-rc1014-boster.html
https://www.bosterbio.com/stat3-luciferase-reporter-hek293-cell-line-rc1014-boster.html
https://pubmed.ncbi.nlm.nih.gov/38656501/
https://www.protocols.io/view/isothermal-titration-calorimetry-to-determine-the-81wgbr8bolpk/v1
https://www.rcsb.org/structure/3L5J
https://www.jove.com/v/2285/protein-crystallization-for-x-ray-crystallography
https://peakproteins.com/proteins-x-ray-crystal-structures-and-how-to-get-them/
https://en.wikipedia.org/wiki/Glycoprotein_130
https://www.jove.com/v/2285/protein-crystallization-for-x-ray-crystallography
https://www.protocols.io/view/isothermal-titration-calorimetry-to-determine-the-81wgbr8bolpk/v1
https://experiments.springernature.com/articles/10.1007/978-1-62703-398-5_4
https://www.bosterbio.com/stat3-luciferase-reporter-hek293-cell-line-rc1014-boster.html
https://www.protocols.io/view/isothermal-titration-calorimetry-to-determine-the-81wgbr8bolpk/v1
https://www.protocols.io/view/isothermal-titration-calorimetry-to-determine-the-81wgbr8bolpk/v1
https://www.rcsb.org/structure/3L5J
https://med.emory.edu/departments/pharmacology-chemical-biology/labs/hall/_documents/publications/Hall_Co-IP_chapter.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2607196/
https://experiments.springernature.com/articles/10.1007/978-1-62703-398-5_4
https://bpsbioscience.com/media/wysiwyg/reporter_kit/79730_2.pdf
https://peakproteins.com/proteins-x-ray-crystal-structures-and-how-to-get-them/
https://www.huck.psu.edu/core-facilities/automated-biological-calorimetry-facility/technical-guides/isothermal-titration-calorimetry
https://www.benchchem.com/pdf/Application_Note_Quantifying_STAT3_Inhibition_with_ST638_using_a_Dual_Luciferase_Reporter_Assay.pdf
https://phys.libretexts.org/Courses/University_of_California_Davis/Biophysics_200A%3A_Current_Techniques_in_Biophysics/X-ray_Protein_Crystallography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Tyrosine-based Signaling Motifs: The distal region of the ICD contains several tyrosine
residues that, upon phosphorylation by activated JAKs, become docking sites for SH2
domain-containing proteins.[3][18]

o Tyrosine 759 (Y759): This residue (Y757 in murine gp130) is a critical regulatory site.
When phosphorylated, it recruits the SH2 domain-containing tyrosine phosphatase 2
(SHP2) and the Suppressor of Cytokine Signaling 3 (SOCS3).[17][19][20] SHP2
recruitment links gp130 to the Ras-MAPK pathway, while SOCS3 provides a negative
feedback signal by inhibiting JAK activity.[15][19]

o STAT3 Docking Sites: Four C-terminal tyrosine residues (Y767, Y814, Y905, and Y915 in
human gp130) within YXXQ motifs serve as specific docking sites for the Signal
Transducer and Activator of Transcription 3 (STAT3).[2][16][17]

Quantitative Analysis of gp130 Domains and
Interactions

Quantitative data provides precise insights into the structure and function of the gp130
receptor. The following tables summarize key numerical data related to its domains and binding
interactions.

Table 1: Approximate Amino Acid Boundaries of Human gp130 Domains (UniProt: P40189)
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Domain/Region

Start Residue

End Residue Description

Cleaved upon protein

Signal Peptide 1 22 _
maturation
Ligand binding and
Extracellular 23 619
complex assembly
] Mediates receptor
D1 (lg-like) 23 119 o
dimerization
Part of Cytokine
D2 (FNIII) 120 216 Homology Region
(CHR)
Part of CHR, contains
D3 (FNIII) 217 319 _
WSXWS motif
Membrane-proximal
D4 (FNIII) 320 415
stalk
Membrane-proximal
D5 (FNIII) 416 515
stalk
Membrane-proximal
D6 (FNIII) 516 606
stalk
Membrane-anchoring
Transmembrane 620 641 )
helix
Cytoplasmic 642 918 Signal transduction
Table 2: Intracellular Tyrosine Sites and Their Binding Partners
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Tyrosine Residue . Primary Binding .
Motif Key Function
(Human) Partner(s)
MAPK pathway
activation, Negative
Y759 PYVNV SHP2, SOCS3
feedback
regulation[15][19][20]
JAK/STAT pathway
Y767 PYXXQ STAT3 o
activation[16][17]
JAK/STAT pathway
Y814 PYXXQ STAT3 o
activation[16][17]
JAK/STAT pathway
Y905 PYXXQ STAT3 o
activation[16][17]
JAK/STAT pathway
Y915 PYXXQ STAT3

activation[16][17]

Table 3: Representative Binding Affinities in the IL-11 Signaling Complex

Data obtained via Isothermal Titration Calorimetry (ITC) for the human IL-11 system.[21]

Interacting Components Measured Parameter Value

(IL-11 / IL-11Ra) + gp130D2-

D3 Dissociation Constant (KD) 380 £ 190 nM

(IL-11 / IL-11Ra) + gp130D1-

D3 Dissociation Constant (KD) 3+2nM

Signaling Pathways Mediated by gp130

Upon cytokine binding and receptor dimerization, the intracellular domains of gp130 initiate
several key signaling cascades.

The JAKISTAT Pathway
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The canonical pathway activated by gp130 is the JAK/STAT pathway.[18][22] Ligand-induced
dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-
phosphorylate and activate each other.[23][24] The activated JAKs then phosphorylate the C-
terminal tyrosine residues on gp130.[16] These phosphotyrosines (Y767, Y814, Y905, Y915)
serve as docking sites for the SH2 domains of STAT3.[16][17] Once recruited, STAT3 is
phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and

subsequent regulation of target gene expression.[18][24]
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Figure 1. The gp130-mediated JAK/STAT signaling pathway.
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The SHP2-Ras-MAPK Pathway

Activation of gp130 also triggers the Ras-mitogen-activated protein kinase (MAPK) cascade.[5]
This is mediated by the phosphorylation of Y759 in the gp130 intracellular domain.[16] The
phosphorylated Y759 serves as a docking site for the phosphatase SHP2.[17][19] Upon
binding, SHP2 becomes activated and links the receptor complex to the Ras/ERK signaling
pathway, promoting cellular proliferation and differentiation.[2][5]

Negative Regulation of gp130 Signaling

To prevent excessive signaling, gpl130 activity is tightly controlled by negative feedback
mechanisms. The primary inhibitor is SOCS3, which is a STAT3 target gene.[19] SOCS3 is
recruited to the same phosphotyrosine site (Y759) as SHP2.[15][20] Once bound, SOCS3
directly inhibits the kinase activity of associated JAKSs, effectively terminating the signal.[2]
SHP2, through its phosphatase activity, also contributes to signal attenuation by
dephosphorylating the receptor or JAKs.[2]

Plasma Membrane
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Recruits Recruits Inhiibits
Cytoplasm
@ SOCS3 Activates
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Figure 2. SHP2/MAPK activation and SOCS3-mediated negative regulation.

Experimental Methodologies

The study of gp130 structural domains and their functions relies on a combination of structural
biology, biophysical, and cell-based techniques.

Structural Determination by X-ray Crystallography

X-ray crystallography is a primary method for determining the high-resolution, three-
dimensional structure of gp130 domains.[1][5][12][20]

Protocol Outline:

» Protein Expression and Purification: The gene encoding the gp130 domain(s) of interest
(e.g., D1-D6 ectodomain) is cloned into an expression vector and expressed in a suitable
host system (e.g., insect or mammalian cells).[3][15] The protein is then purified to
homogeneity using chromatography techniques like affinity and size-exclusion
chromatography.[1]

o Crystallization: The purified protein is subjected to high-throughput screening of various
buffer, salt, and precipitant conditions to find conditions that promote the formation of well-
ordered crystals.[1][13]

o Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting
diffraction patterns are recorded.[12][20]

 Structure Solution and Refinement: The diffraction data is processed to calculate an electron
density map.[1] A molecular model of the protein is built into this map and refined to achieve
the best fit with the experimental data, yielding an atomic-resolution structure.[1]
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Figure 3. General workflow for protein structure determination.

Analysis of Protein Interactions by Co-
Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm interactions between gp130 and its binding partners (e.g.,
JAKs, SHP2) within a cellular context.[6][23]

Protocol Outline:

Cell Lysis: Cells expressing the proteins of interest are harvested and lysed using a gentle,
non-denaturing buffer to preserve protein-protein interactions.[23][24] The lysate is cleared
by centrifugation to remove insoluble debris.[23]

Immunoprecipitation: An antibody specific to the "bait" protein (e.g., gp130) is added to the
cell lysate and incubated to form an antigen-antibody complex.[9][23]

Complex Capture: Protein A/G-conjugated agarose or magnetic beads are added to the
lysate. These beads bind to the antibody, capturing the entire protein complex.[23][24]

Washing: The beads are washed several times with buffer to remove non-specifically bound
proteins.[9]

Elution and Detection: The captured proteins are eluted from the beads, separated by SDS-
PAGE, and the "prey" protein (e.g., JAK1 or SHP2) is detected by Western blotting with a
specific antibody.[9]

Quantifying Binding Affinity by Isothermal Titration
Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a
binding event, allowing for the precise determination of binding affinity (KD), stoichiometry (n),
and enthalpy (AH).[7]

Protocol Outline:

o Sample Preparation: The purified macromolecule (e.g., gp130 ectodomain) and the ligand
(e.g., a cytokine complex) are prepared in an identical, precisely matched buffer to minimize
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heats of dilution.

Instrument Setup: The macromolecule solution is loaded into the sample cell of the
calorimeter, and the ligand solution is loaded into a computer-controlled titration syringe.[4]
[18]

Titration: A series of small, precise injections of the ligand are made into the sample cell.[18]
The instrument measures the minute temperature changes that occur upon binding after
each injection.

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to
macromolecule. This binding isotherm is then fitted to a binding model to extract the
thermodynamic parameters (KD, n, AH).[18]

Measuring Signaling Activity with STAT3 Reporter
Assays

Luciferase reporter assays are used to quantify the transcriptional activity of the STAT3
pathway in response to gp130 activation.[10][19]

Protocol Outline:

Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: a
reporter plasmid containing the firefly luciferase gene under the control of a STAT3-
responsive promoter, and a control plasmid with a constitutively expressed Renilla luciferase
gene (for normalization).[16][19]

Cell Stimulation: After an incubation period to allow for plasmid expression, the cells are
treated with a gp130-activating cytokine (e.g., IL-6) or a potential inhibitor.[10][19]

Cell Lysis and Luminescence Measurement: The cells are lysed, and specific substrates for
both firefly and Renilla luciferase are added.[16][19] The light produced by each reaction is
measured using a luminometer.

Data Normalization: The firefly luciferase activity (representing STAT3 activity) is normalized
to the Renilla luciferase activity to control for variations in cell number and transfection
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efficiency. The fold-change in activity relative to an unstimulated control is then calculated.
[16]

Conclusion and Therapeutic Implications

The gpl130 receptor's intricate domain structure is the key to its functional versatility, enabling it
to mediate the diverse and sometimes contradictory signals of the IL-6 cytokine family. A
detailed understanding of how each domain contributes to ligand binding, receptor assembly,
and the recruitment of specific intracellular signaling molecules is paramount. This knowledge
provides a structural and mechanistic foundation for the rational design of therapeutics. By
targeting specific domains or interfaces—for example, with monoclonal antibodies or small
molecules—it is possible to selectively block or modulate gp130 signaling pathways, offering
promising strategies for the treatment of cancers, autoimmune disorders, and other
inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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